molecular formula C14H30S B147481 1-Tetradecanethiol CAS No. 2079-95-0

1-Tetradecanethiol

Cat. No.: B147481
CAS No.: 2079-95-0
M. Wt: 230.46 g/mol
InChI Key: GEKDEMKPCKTKEC-UHFFFAOYSA-N
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Description

C14H30S . It is a member of the thiol family, characterized by the presence of a sulfur-hydrogen (SH) group attached to a long carbon chain. This compound is a colorless to pale yellow liquid with a distinct odor and is primarily used in the formation of self-assembled monolayers on gold surfaces.

Biochemical Analysis

Biochemical Properties

It is known that 1-Tetradecanethiol can interact with various biomolecules due to its hydrophobic nature

Cellular Effects

It is known that this compound can influence cell function by acting as a hole-injection barrier on the nanoparticle surface This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to nanoparticles and form a self-assembled monolayer This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that this compound can form a stable self-assembled monolayer on the nanoparticle surface

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecanethiol can be synthesized through several methods. One common method involves the reaction of tetradecyl bromide with thiourea, followed by hydrolysis to yield this compound. The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as ethanol or acetone.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of tetradecyl chloride with sodium hydrosulfide. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out in an aqueous medium, and the product is extracted using organic solvents.

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products:

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Alkanes (R-H).

    Substitution: Various substituted alkanes depending on the reagents used.

Scientific Research Applications

1-Tetradecanethiol has a wide range of applications in scientific research:

    Chemistry: It is used to create self-assembled monolayers on gold surfaces, which are essential in surface chemistry and nanotechnology.

    Biology: It is used in the modification of biosensors to enhance their sensitivity and selectivity.

    Medicine: It is explored for its potential in drug delivery systems and as a component in antimicrobial coatings.

    Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants and detergents.

Comparison with Similar Compounds

    1-Dodecanethiol: Similar in structure but with a shorter carbon chain (12 carbons).

    1-Hexadecanethiol: Similar in structure but with a longer carbon chain (16 carbons).

    1-Octadecanethiol: Similar in structure but with an even longer carbon chain (18 carbons).

Uniqueness: 1-Tetradecanethiol is unique due to its optimal chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in forming stable and well-ordered self-assembled monolayers compared to its shorter or longer chain counterparts.

Properties

IUPAC Name

tetradecane-1-thiol
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InChI

InChI=1S/C14H30S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
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InChI Key

GEKDEMKPCKTKEC-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCS
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H30S
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DSSTOX Substance ID

DTXSID7062166
Record name 1-Tetradecanethiol
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Molecular Weight

230.46 g/mol
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Physical Description

Liquid; mp = 6.1-6.5 deg C; [CHEMINFO] Clear nearly colorless liquid; [MSDSonline]
Record name 1-Tetradecanethiol
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CAS No.

2079-95-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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